molecular formula C12H19NO2S2 B2480863 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396749-50-0

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2480863
CAS No.: 1396749-50-0
M. Wt: 273.41
InChI Key: UUYZNEBJYADZGO-UHFFFAOYSA-N
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Description

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a propylsulfonyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Propylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a propylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be introduced via a substitution reaction using a thiophen-2-yl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the sulfonyl group.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halides and catalysts such as palladium on carbon (Pd/C) are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The propylsulfonyl group and thiophen-2-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)piperidine: Lacks the propylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(Thiophen-2-yl)piperidine: Similar structure but without the propylsulfonyl group, leading to variations in biological activity.

    1-(Propylsulfonyl)piperidine: Contains the propylsulfonyl group but lacks the thiophen-2-yl group, affecting its overall functionality.

Uniqueness

1-(Propylsulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both the propylsulfonyl and thiophen-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Properties

IUPAC Name

1-propylsulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S2/c1-2-10-17(14,15)13-7-5-11(6-8-13)12-4-3-9-16-12/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYZNEBJYADZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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